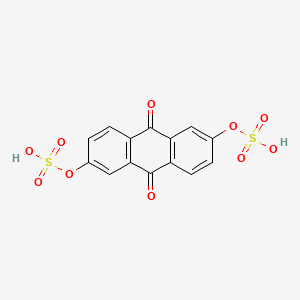
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) typically involves the sulfonation of 9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Solvent: The reaction is often performed in a solvent such as dichloromethane or chloroform to facilitate the dissolution of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its ability to form reactive oxygen species (ROS) is a key factor in its biological activity.
相似化合物的比较
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, which lacks the hydrogen sulfate groups.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups instead of hydrogen sulfate groups.
2,6-Dihydroxyanthraquinone: Another hydroxylated derivative with different substitution patterns.
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) lies in its specific functional groups, which impart distinct chemical and biological properties compared to other anthraquinone derivatives.
属性
CAS 编号 |
671778-15-7 |
|---|---|
分子式 |
C14H8O10S2 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
(9,10-dioxo-6-sulfooxyanthracen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O10S2/c15-13-9-3-1-7(23-25(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24-26(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
LWKXZSDLHZQILR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


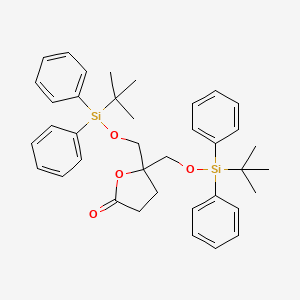
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
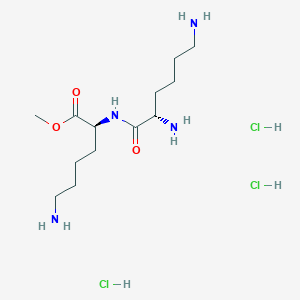
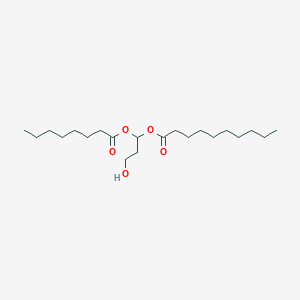
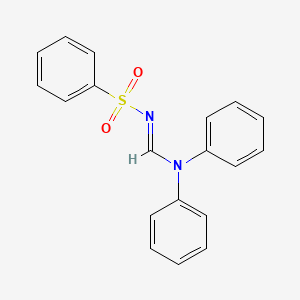
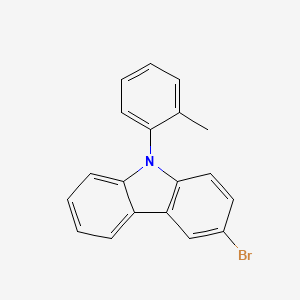

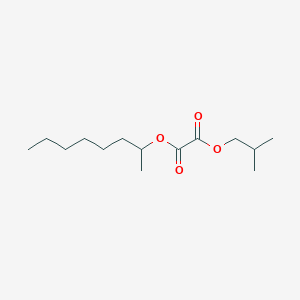
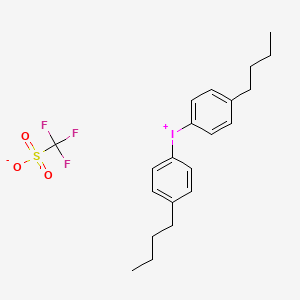
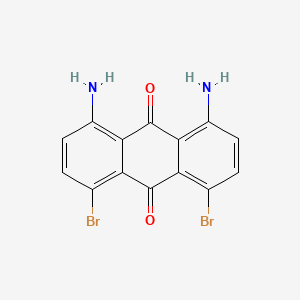
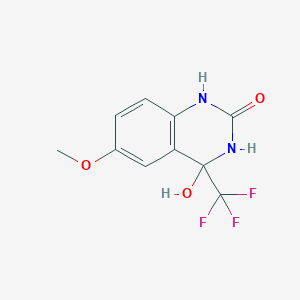
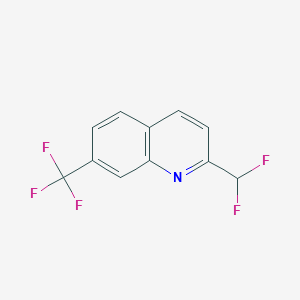

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
